2-(2-Oxopyrrolidin-1-yl)acetohydrazide

Physicochemical properties Lipophilicity Solubility

2-(2-Oxopyrrolidin-1-yl)acetohydrazide (Piracetam Hydrazide) is a non-substitutable hydrazide-functionalized 2-oxopyrrolidine. Its terminal -CONHNH2 group provides a unique nucleophilic center for synthesizing hydrazone libraries, pyrazoles, triazoles, and covalent probes—chemistry inaccessible with generic piracetam or levetiracetam amides. Essential as a certified reference standard (Levetiracetam Impurity 3 / Piracetam Impurity 3) for HPLC/UPLC method validation per ICH guidelines. Supplied with comprehensive CoA (HPLC ≥97%, NMR, MS). For pharmaceutical QC, medicinal chemistry hit-to-lead optimization, and stability-indicating method development.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 59776-89-5
Cat. No. B055707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopyrrolidin-1-yl)acetohydrazide
CAS59776-89-5
Synonymspiracetam hydrazide
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)NN
InChIInChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10)
InChIKeyJCCPDFVXLPOKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxopyrrolidin-1-yl)acetohydrazide (CAS 59776-89-5): A Piracetam Hydrazide Analog for Research & Development


2-(2-Oxopyrrolidin-1-yl)acetohydrazide, commonly known as piracetam hydrazide, is a derivative of the nootropic agent piracetam. It is a hydrazide-functionalized 2-oxopyrrolidine compound with a molecular formula of C6H11N3O2 and a molecular weight of 157.17 g/mol [1]. The compound features a hydrazide group (-CONHNH2) attached to the pyrrolidinone ring, a structural motif that differentiates it from the parent amide and renders it a versatile intermediate for synthesizing a broad array of biologically active molecules, including potential anticancer and antimicrobial agents [2]. This compound is cataloged as an impurity of levetiracetam and is used as a reference standard in pharmaceutical quality control, as well as a building block in medicinal chemistry for generating hydrazone and heterocyclic derivatives .

2-(2-Oxopyrrolidin-1-yl)acetohydrazide: Why In-Class Pyrrolidinones Cannot Be Interchanged


Generic substitution within the 2-oxopyrrolidine class is not scientifically valid due to significant functional group divergence and its impact on reactivity and application. 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is not simply an amide like piracetam or levetiracetam; it is a hydrazide. The terminal hydrazine moiety introduces a unique nucleophilic center that enables distinct downstream chemistry, such as the formation of hydrazones, Schiff bases, and various heterocyclic systems (e.g., pyrazoles, triazoles) that are inaccessible with the parent amides [1]. This chemical divergence results in substantial differences in physicochemical properties: compared to piracetam (XLogP3 ~ -1.6), this hydrazide analog exhibits a significantly lower calculated partition coefficient (LogP -2.11) and a different hydrogen bond donor/acceptor profile (HBD=2, HBA=3 vs. piracetam's HBD=1, HBA=2), which impacts solubility and permeability [2]. Consequently, the compound's behavior in biological assays, its reactivity in synthetic protocols, and its role as an analytical impurity marker are unique and cannot be approximated by substituting a generic piracetam analog or simple pyrrolidinone building block .

2-(2-Oxopyrrolidin-1-yl)acetohydrazide: Quantifiable Differentiation Evidence for Scientific Selection


Physicochemical Differentiation from Piracetam: LogP and Solubility Profile

The introduction of the hydrazide group in 2-(2-Oxopyrrolidin-1-yl)acetohydrazide dramatically alters its lipophilicity compared to the parent compound, piracetam. This change is quantifiable and directly impacts its utility in different experimental contexts [1].

Physicochemical properties Lipophilicity Solubility Drug-likeness

Distinct Hydrogen Bonding Capacity vs. Levetiracetam and Piracetam

The hydrazide functional group fundamentally changes the hydrogen bonding capacity of the molecule, a key determinant of target binding, solubility, and permeability. This differentiates it from both piracetam and levetiracetam [1].

Medicinal chemistry Molecular interactions Solubility Permeability

Irreplaceable Role as a Certified Reference Standard for Levetiracetam Impurity Analysis

In pharmaceutical quality control, 2-(2-Oxopyrrolidin-1-yl)acetohydrazide serves as a specific, certified reference standard (Piracetam Impurity 3 / Levetiracetam Impurity 3) for method validation and routine testing. No other compound can fulfill this regulatory requirement .

Pharmaceutical analysis Quality control HPLC Impurity profiling

Critical Functional Handle for Derivatization: Hydrazide vs. Amide Reactivity

The hydrazide terminus provides a unique chemical reactivity profile that is fundamentally different from the amide group found in piracetam and levetiracetam. This enables a distinct set of chemical transformations, such as facile condensation with aldehydes and ketones to form hydrazones, which are widely used as versatile intermediates .

Organic synthesis Medicinal chemistry Building blocks Hydrazone

2-(2-Oxopyrrolidin-1-yl)acetohydrazide: Evidence-Based Application Scenarios for Scientific and Industrial Use


Pharmaceutical Impurity Control: Quantifying Piracetam Impurity 3 in Levetiracetam and Piracetam Drug Products

This is the most critical and non-substitutable industrial application. Analytical R&D and QC laboratories in the pharmaceutical industry must use this compound as a certified reference standard (Piracetam Impurity 3 / Levetiracetam Impurity 3) to develop and validate HPLC or UPLC methods for the quantification of this specific process-related impurity. As established in Section 3, no other analog or in-class compound can fulfill this role, as the method's specificity and accuracy depend on the exact retention time and response factor of this molecule. Using a non-certified or structurally different analog would render the analytical data non-compliant with ICH guidelines and regulatory filings (e.g., ANDA, DMF) [1]. The certified reference material is supplied with a comprehensive Certificate of Analysis (CoA) that includes HPLC purity (e.g., ≥98%), structural confirmation by NMR and MS, and often quantitative NMR (qNMR) data, ensuring method reliability and traceability .

Medicinal Chemistry: A Key Building Block for Hydrazone-Based Compound Libraries

For medicinal chemists engaged in hit-to-lead or lead optimization programs, this compound is a strategic starting material. Its unique hydrazide functional group enables the rapid generation of diverse chemical libraries via condensation with various aldehydes and ketones. As detailed in Section 3, this reaction yields hydrazone derivatives that are not synthetically accessible from piracetam or levetiracetam. These hydrazones can serve as novel ligands for biological targets, chelating agents for metals, or precursors for synthesizing a wide array of five-membered heterocycles (e.g., pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles) with potential antimicrobial, anticancer, and anti-inflammatory activities [2]. The differential hydrogen bonding and lipophilicity profiles of the resulting hydrazones, compared to the parent amides, provide a distinct vector for exploring SAR and optimizing drug-like properties [3].

Analytical Method Development: Optimizing HPLC Separation of Critical Pairs in Racetam Analysis

Analytical scientists developing stability-indicating methods for racetam drugs (e.g., piracetam, levetiracetam, brivaracetam) require this compound as a critical system suitability marker. Its distinct physicochemical properties, specifically its lower LogP (-2.11) and unique hydrogen bonding profile compared to the parent drug, make it an ideal probe for testing the resolving power and selectivity of a chromatographic method. A method that can successfully baseline-resolve this polar hydrazide impurity from the main drug peak and other structurally similar impurities demonstrates robustness and specificity. This ensures the method is capable of accurately quantifying degradation products and process impurities over the drug product's shelf life, a fundamental requirement for regulatory approval and batch release testing [4].

Synthesis of Advanced Covalent Inhibitors and Chemical Probes

The hydrazide group in this molecule is not only useful for forming hydrazones but also serves as a direct precursor for generating reactive intermediates. In advanced chemical biology and medicinal chemistry research, hydrazides can be converted into acyl azides, which are valuable for photoaffinity labeling studies or for forming stable amide bonds with carboxylic acid-containing biomolecules under mild conditions. While the parent amides (e.g., piracetam) are chemically inert in this context, this compound provides a 'chemical handle' for creating covalent probes, PROTAC linkers, or biotinylated derivatives for target identification and engagement studies. This application leverages the compound's unique hydrazide functionality for a purpose that is completely orthogonal to the original pharmacological activity of the 2-oxopyrrolidine scaffold [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Oxopyrrolidin-1-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.